molecular formula C9H15Cl B14356036 3-(2-Chloropropyl)cyclohex-1-ene CAS No. 96333-90-3

3-(2-Chloropropyl)cyclohex-1-ene

Cat. No.: B14356036
CAS No.: 96333-90-3
M. Wt: 158.67 g/mol
InChI Key: WJAXOCCOWNXHNF-UHFFFAOYSA-N
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Description

3-(2-Chloropropyl)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes It features a cyclohexene ring substituted with a 2-chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloropropyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with 2-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via an electrophilic addition mechanism, where the chlorine atom acts as the electrophile, attacking the double bond of cyclohexene to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloropropyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into cyclohexane derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products:

    Oxidation: Cyclohexanol, cyclohexanone

    Reduction: Cyclohexane derivatives

    Substitution: Hydroxypropylcyclohexene, aminopropylcyclohexene

Scientific Research Applications

3-(2-Chloropropyl)cyclohex-1-ene has several scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cycloalkenes.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloropropyl)cyclohex-1-ene involves its interaction with various molecular targets and pathways. For instance, in substitution reactions, the chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the cyclohexene ring, which affect the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

    Cyclohexene: A simple cycloalkene with a similar ring structure but lacking the 2-chloropropyl group.

    2-Chlorocyclohexanol: A compound with a hydroxyl group instead of the double bond in cyclohexene.

    3-Chlorocyclohexene: A compound with a chlorine atom directly attached to the cyclohexene ring.

Uniqueness: 3-(2-Chloropropyl)cyclohex-1-ene is unique due to the presence of the 2-chloropropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution allows for a broader range of chemical transformations and applications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

96333-90-3

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

3-(2-chloropropyl)cyclohexene

InChI

InChI=1S/C9H15Cl/c1-8(10)7-9-5-3-2-4-6-9/h3,5,8-9H,2,4,6-7H2,1H3

InChI Key

WJAXOCCOWNXHNF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCC=C1)Cl

Origin of Product

United States

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